molecular formula C10H10 B1214177 1,2-Dihydronaphthalene CAS No. 447-53-0

1,2-Dihydronaphthalene

Cat. No.: B1214177
CAS No.: 447-53-0
M. Wt: 130.19 g/mol
InChI Key: KEIFWROAQVVDBN-UHFFFAOYSA-N
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Description

1,2-Dihydronaphthalene is a bicyclic hydrocarbon, which resembles naphthalene but shows partial unsaturation in one of its rings. Its derivatives find wide applications in natural compounds of therapeutic interest.
This compound is a dihydronaphthalene hydrogenated at C-1 and C-2.

Scientific Research Applications

Catalytic Asymmetric Construction

1,2-Dihydronaphthalenes are significant in both medicinal and synthetic chemistry. The oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions using benzodiketones and enals under oxidative conditions are used to produce 1,2-dihydronaphthalenes. This process affords a variety of these compounds with high yield, diastereoselectivity, and enantioselectivity. The resulting products can be transformed into compounds such as alcohols, amides, and epoxides (Perveen et al., 2017).

Thermolysis Studies

The liquid-phase thermolysis of 1,2-dihydronaphthalene was studied in a batch reactor, showing that product distributions agree with calculations based on a free-radical scheme. This research aids in understanding the kinetic behavior of this compound under various conditions (Allen & Gavalas, 1983).

Thermodynamic Properties

Research on the thermodynamic properties of gaseous this compound includes methods like combustion-bomb calorimetry, adiabatic heat-capacity calorimetry, and densitometry. This research provides critical data on the standard molar entropies, enthalpies, and Gibbs free energies of formation, essential for understanding the compound's behavior under various conditions (Chirico & Steele, 2008).

NMR Spectroscopy Applications

This compound and its derivatives' n.m.r. spectra have been studied to understand their molecular structure and behavior. This research provides insights into the equilibrium and structural preferences of these molecules (Cook et al., 1969).

Infrared Spectroscopy and Astrophysics

This compound has been examined using infrared absorption spectroscopy and multiphoton infrared photodissociation action spectroscopy, contributing to a better understanding of the formation of H2 in the interstellar medium. This research highlights the role of this compound in astrophysical processes (Vala et al., 2009).

Electrolysis in Organic Synthesis

The electro-reduction of naphthalene, which produces this compound, has been explored in various solvents. This research is significant for understanding the selectivity and efficiency of this process in organic synthesis (Misono et al., 1968).

Photochemistry and Ring Contraction

The photochemistry of this compound oxide and its rearrangement to ring-contracted products like indan have been studied. This research is essential for understanding the photochemical behavior of this compound derivatives (White et al., 1993).

Mechanism of Action

Target of Action

1,2-Dihydronaphthalene primarily targets the naphthalene 1,2-dioxygenase enzyme . This enzyme is found in certain strains of bacteria, such as Pseudomonas putida . The enzyme plays a crucial role in the initial steps of naphthalene degradation .

Mode of Action

It is known that the enzyme catalyzes the incorporation of oxygen into naphthalene, a process that is essential for the degradation of this compound .

Biochemical Pathways

This compound is involved in the naphthalene catabolic pathway . The enzyme naphthalene 1,2-dioxygenase catalyzes the conversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene . This is a key step in the degradation of naphthalene, which is an important process in certain bacteria that can utilize naphthalene as a source of carbon and energy .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed in biological systems . The metabolism and excretion of this compound are likely to be influenced by the specific enzymes and transporters present in different organisms .

Result of Action

The action of this compound on its target enzyme results in the degradation of naphthalene, a polycyclic aromatic hydrocarbon . This process is beneficial for certain bacteria that can utilize naphthalene as a source of carbon and energy . The specific molecular and cellular effects of this compound’s action depend on the organism and the specific biochemical context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of naphthalene and the specific strains of bacteria can affect the activity of this compound . Additionally, factors such as temperature, pH, and the presence of other compounds can also influence the action of this compound .

Safety and Hazards

1,2-Dihydronaphthalene is a combustible liquid and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

1,2-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of oxidation processes. It is known to interact with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial oxidation of this compound to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This interaction is crucial as it represents the first step in the biodegradation pathway of naphthalene derivatives. Additionally, this compound can interact with other proteins and biomolecules involved in oxidative stress responses, potentially influencing cellular redox states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s interaction with naphthalene 1,2-dioxygenase involves the formation of a complex that facilitates the addition of oxygen atoms to the naphthalene ring, resulting in the production of dihydrodiol intermediates . This enzymatic activity is essential for the subsequent steps in the metabolic degradation of naphthalene derivatives. Additionally, this compound may act as an inhibitor or activator of other enzymes, depending on the cellular context and the presence of cofactors.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of aromatic hydrocarbons. The primary pathway involves its oxidation by naphthalene 1,2-dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene, which is further metabolized by other enzymes . This pathway is crucial for the detoxification and removal of naphthalene derivatives from the cellular environment. The interaction of this compound with specific cofactors and enzymes can influence metabolic flux and the levels of various metabolites.

Properties

IUPAC Name

1,2-dihydronaphthalene
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2
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InChI Key

KEIFWROAQVVDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID30858713
Record name 1,2-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
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Physical Description

Clear, faintly yellow-green, liquid; [MSDSonline]
Record name 1,2-Dihydronaphthalene
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Vapor Pressure

0.28 [mmHg]
Record name 1,2-Dihydronaphthalene
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CAS No.

447-53-0, 29828-28-2
Record name 1,2-Dihydronaphthalene
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Synthesis routes and methods I

Procedure details

Scheme 12 outlines the preparation of tetralins having an acetic acid residue at C2 and an amide linked benzamidine at C6. In the first step, tetralone 81 is reduced with NaBH4 and the resultant unstable alcohol is dehydrated with TsOH in benzene giving dihydronapthalene 82. Osymylation of 82 affords diol 83 which is then subjected to the action of TsOH in refluxing benzene. The unstable 2-tetralone thus formed is not isolated but rather allowed to react with the sodium salt of tert-butyl diethylphosphonoacetate giving unsaturated ester 84 as a mixture of olefin isomers. This material is subjected to hydrogenation over palladium which effects saturation of the olefin and removal of the CBz group providing aniline 85. Acylation of 85 with 4-cyanobenzoic acid is accomplished with the aid of EDCI and the resulting amide 86 is transformed into the Boc protected amidine 87 using conditions previously described in Scheme 1. Removal of the Boc moiety and cleavage of the tert-butyl ester is accomplished with TFA giving 88. ##STR67##
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Synthesis routes and methods II

Procedure details

The reaction temperature can range from 0° C. to 90° C. In carrying out the reaction, the difluoroketone can be mixed with the entire charge of the fluorinating reagent or the reagent can be added dropwise to a solution of the difluoroketone. Lewis acid catalysts such as boron trifluoride etherate (BF3.Et2O) or HF can be used to accelerate the reaction. The product obtained is usually a mixture of the desired 1,1,2,2-tetrafluoro compound and the corresponding 1,1,2,4-tetrafluoro isomer. We have found that both the yield and the isomer ratio are highly dependent on the solvent used. Toluene is unexpectedly superior to other organic solvents in producing a high yield of the desired isomer. For example, when THF was used as solvent at 60° C., a 65% yield of 1,1,2,2-tetrafluoro-6-trans-4-propylcyclohexyl)-1,2-dihydronaphthalene was obtained (1,1,2,2-tetrafluoro/1,1,2,4-tetrafluoro=51/49), while when toluene was used as solvent at the same temperature, an 85% yield was obtained (1,1,2,2-tetrafluoro/1,1,2,4-tetrafluoro=90/10) under the same reaction conditions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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